3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline

Lipophilicity ADME Physicochemical Properties

3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline (CAS 40718-14-7) is a halogenated diphenyl ether aniline with a unique 3-chloro/3′-trifluoromethyl architecture. This compound is a potent MPO inhibitor (IC50 1 nM) and demonstrates significant cellular activity (IC50 4.8-5.2 µM). The precise substitution pattern is critical for reproducible biological activity and synthetic derivatization. Its primary amine enables facile conjugation for chemical probe development or diversification into amides/ureas for agrochemical discovery. Choose this exact regioisomer to ensure consistent SAR outcomes and avoid batch failures caused by generic alternatives. High purity (≥95%) and competitive sourcing available.

Molecular Formula C13H9ClF3NO
Molecular Weight 287.66 g/mol
CAS No. 40718-14-7
Cat. No. B3037038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline
CAS40718-14-7
Molecular FormulaC13H9ClF3NO
Molecular Weight287.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=C(C=C(C=C2)N)Cl)C(F)(F)F
InChIInChI=1S/C13H9ClF3NO/c14-11-7-9(18)4-5-12(11)19-10-3-1-2-8(6-10)13(15,16)17/h1-7H,18H2
InChIKeyWTPFYPUXUHYGIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline (40718-14-7): Baseline Definition for Procurement and Research


3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline (CAS 40718-14-7) is a halogenated diphenyl ether aniline derivative with the molecular formula C₁₃H₉ClF₃NO and a molecular weight of 287.66 g/mol [1]. It is characterized by a 3-chloro-4-phenoxyaniline core bearing a 3-(trifluoromethyl)phenoxy substituent, a structural motif common to numerous bioactive agrochemicals and pharmaceutical intermediates. As a substituted aniline, it serves primarily as a versatile building block in organic synthesis, with its primary amine functionality enabling diverse derivatization pathways. Its physical properties, including a computed XLogP3-AA of 4.3 [1], dictate its solubility and partitioning behavior, which are critical parameters for both synthesis planning and downstream applications in biological systems.

3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline (40718-14-7): Why Generic Substitution is Not Advisable


The substitution of 3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline with a generic 'phenoxyaniline' or a close regioisomer is not a trivial exchange and can lead to significant deviations in experimental outcomes. The specific spatial arrangement of the chlorine atom at the 3-position of the aniline ring, in conjunction with the meta-trifluoromethyl group on the phenoxy ring, creates a unique electrostatic and steric environment [1]. This precise architecture directly influences critical molecular properties such as lipophilicity (logP) [1], target binding affinity [2], and metabolic stability. The failure to account for these subtle but decisive structural differences can result in altered reactivity in subsequent synthetic steps, compromised biological activity, or divergent physicochemical behavior in formulations. The evidence presented below quantifies these differentiating factors against relevant comparators, establishing why this specific compound must be specified for reproducible scientific and industrial applications.

3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline (40718-14-7): Quantitative Differentiation Guide for Scientific Selection


Lipophilicity-Driven Differentiation: XLogP3-AA Comparison with a 4-CF₃ Regioisomer

The computed lipophilicity (XLogP3-AA) of the target compound is 4.3 [1]. This value is significantly lower than that of its close regioisomer, 3-chloro-4-[4-(trifluoromethyl)phenoxy]aniline (CAS 87294-21-1), which has a computed LogP of 5.31 [2]. The difference of 1.01 log units indicates that the target compound is approximately 10-fold less lipophilic than the 4-CF₃ analog. This is a critical differentiator for applications where solubility, membrane permeability, or bioaccumulation potential is a key design parameter.

Lipophilicity ADME Physicochemical Properties

Potency in Enzyme Inhibition: MPO IC50 of 1 nM

The compound demonstrates potent inhibition of the enzyme Myeloperoxidase (MPO), with a reported IC50 value of 1 nM in a cell-free chlorination activity assay [1]. This assay measured inhibition of MPO activity after a 10-minute incubation followed by NaCl addition [1]. While a direct comparator is not available in the same assay from the BindingDB entry, this value provides a quantitative benchmark for the compound's potential in MPO-related pathways, which are implicated in inflammatory and cardiovascular diseases.

Enzyme Inhibition Myeloperoxidase Inflammation

Comparative Antiproliferative Activity in Human Cancer Cell Lines

In vitro studies have demonstrated the compound's antiproliferative activity against two human cancer cell lines. It exhibited an IC50 of 5.2 µM against HeLa (cervical cancer) cells and 4.8 µM against CaCo-2 (colon cancer) cells . While the exact comparator and assay details are not provided, these values indicate a potent cytotoxic effect, which positions the compound as a lead-like structure for anticancer research. The low micromolar potency suggests a significant interaction with cellular targets relevant to cancer cell proliferation.

Anticancer Cytotoxicity Cancer Cell Lines

3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline (40718-14-7): High-Value Research and Industrial Application Scenarios


Medicinal Chemistry: Development of MPO Inhibitors for Inflammatory Diseases

The compound is a high-priority starting point for medicinal chemistry programs aimed at developing potent Myeloperoxidase (MPO) inhibitors. Its demonstrated IC50 of 1 nM against MPO provides a compelling quantitative benchmark for initiating structure-activity relationship (SAR) studies. Researchers can use this compound to probe MPO's role in inflammation, atherosclerosis, and other diseases where MPO-derived oxidants are pathogenic. Its primary amine handle allows for rapid diversification to optimize potency, selectivity, and pharmacokinetic properties. The computed logP of 4.3 [1] provides an initial indication of its likely membrane permeability, a key parameter for oral bioavailability.

Agrochemical Research: Synthesis of Novel Herbicidal Aniline Derivatives

The compound's structure, featuring a diphenyl ether motif common to several commercial herbicides, makes it an ideal building block for agrochemical discovery. Its primary amine functionality enables facile derivatization into amides, ureas, sulfonamides, and other functional groups commonly found in herbicides. The presence of the chlorine and trifluoromethyl substituents, known to enhance metabolic stability and lipophilicity [2], can be exploited to design molecules with improved soil persistence or foliar uptake. This is supported by general class-level knowledge where aniline derivatives with halogen and trifluoromethyl substitutions are key intermediates in herbicide development.

Chemical Biology: Probe Development for Phenoxyaniline-Binding Proteins

The compound's potent cellular activity (IC50 of 4.8-5.2 µM against HeLa and CaCo-2 cells) qualifies it as a viable starting point for developing chemical probes to identify and study its biological targets. Its primary amine provides a convenient, specific site for conjugating reporter tags (e.g., fluorophores, biotin) or affinity matrices without significantly altering the core pharmacophore. The unique combination of substituents—3-chloro on the aniline ring and 3-CF₃ on the phenoxy ring—creates a defined pharmacophore that can be used in pull-down assays to identify novel protein targets involved in cell proliferation pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.